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Compound of Interest

Compound Name:
Ethyl 2-Methyl-2-(4-

sulfamoylphenyl)propionate

Cat. No.: B022916 Get Quote

An In-depth Technical Guide to Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

I. Introduction
Ethyl 2-methyl-2-(4-sulfamoylphenyl)propionate is a distinct organic compound featuring a

propionate ester functional group and a sulfonamide-substituted aromatic ring. Its IUPAC name

is ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate. This molecule holds interest for researchers

in medicinal chemistry and drug development due to the presence of two key pharmacophores:

the sulfonamide group and the 2-arylpropionic acid ester moiety.

The sulfonamide functional group is a cornerstone in drug discovery, forming the basis for a

wide array of therapeutic agents with antibacterial, anti-inflammatory, and diuretic properties,

among others. The 2-arylpropionic acid scaffold is characteristic of the profen class of non-

steroidal anti-inflammatory drugs (NSAIDs). The combination of these two structural features in

a single molecule makes Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate a valuable

building block in organic synthesis for the development of novel therapeutic agents[1].

This technical guide provides a comprehensive overview of the known properties, a proposed

synthetic pathway, and a discussion of the potential applications of this compound, tailored for

researchers, scientists, and professionals in the field of drug development.

II. Chemical Identity and Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b022916?utm_src=pdf-interest
https://www.benchchem.com/product/b022916?utm_src=pdf-body
https://www.benchchem.com/product/b022916?utm_src=pdf-body
https://www.benchchem.com/product/b022916?utm_src=pdf-body
https://www.pharmaffiliates.com/en/374067-94-4-ethyl-2-methyl-2-4-sulfamoylphenyl-propionate-pa270019364.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A summary of the key identifiers and physicochemical properties of Ethyl 2-Methyl-2-(4-
sulfamoylphenyl)propionate is provided below.

Property Value Source

IUPAC Name
ethyl 2-methyl-2-(4-

sulfamoylphenyl)propanoate

Synonyms

Ethyl 2-[4-

(aminosulfonyl)phenyl]-2-

methylpropanoate

CAS Number 374067-94-4 [1]

Molecular Formula C₁₂H₁₇NO₄S

Molecular Weight 271.33 g/mol

Physical Form Solid

Storage
Sealed in a dry environment at

room temperature.

III. Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of Ethyl 2-Methyl-2-(4-
sulfamoylphenyl)propionate is not readily available in the public domain, a plausible

synthetic route can be proposed based on established organic chemistry principles and

methodologies for analogous compounds. The proposed pathway involves a multi-step process

starting from commercially available materials.

Proposed Synthetic Workflow
The synthesis can be envisioned to proceed through the formation of the carbon-carbon bond

between the aromatic ring and the propionate moiety, followed by the introduction of the

sulfonamide group.
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Ethyl 2-bromoisobutyrate

Ethyl 2-methyl-2-phenylpropanoate

Friedel-Crafts Alkylation
(e.g., AlCl₃)

Benzene Ethyl 2-methyl-2-(4-chlorosulfonylphenyl)propanoate

Chlorosulfonation

Chlorosulfonic acid Ethyl 2-methyl-2-(4-sulfamoylphenyl)propionate

Amination

Ammonia
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Caption: Proposed synthetic pathway for Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate.

Detailed Hypothetical Protocol
Step 1: Friedel-Crafts Alkylation to form Ethyl 2-methyl-2-phenylpropanoate

To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an excess of benzene (acting

as both solvent and reactant) under an inert atmosphere (e.g., nitrogen), add ethyl 2-

bromoisobutyrate dropwise at a controlled temperature (typically 0-5 °C).

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours until the reaction is complete (monitored by TLC or GC).

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated

hydrochloric acid.

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the

organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure and purify the crude product by vacuum

distillation to obtain ethyl 2-methyl-2-phenylpropanoate.

Step 2: Chlorosulfonation
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Cool chlorosulfonic acid in an ice bath.

Slowly add ethyl 2-methyl-2-phenylpropanoate to the cooled chlorosulfonic acid with

vigorous stirring. The para-substituted product is expected to be the major isomer due to

steric hindrance.

After the addition, stir the mixture at room temperature for a specified period.

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

Filter the solid, wash with cold water, and dry to yield ethyl 2-methyl-2-(4-

chlorosulfonylphenyl)propanoate.

Step 3: Amination to form the final product

Dissolve the crude ethyl 2-methyl-2-(4-chlorosulfonylphenyl)propanoate in a suitable solvent

like acetone or tetrahydrofuran.

Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated

aqueous solution of ammonium hydroxide dropwise with stirring.

Stir the reaction mixture for several hours at room temperature.

Remove the solvent under reduced pressure.

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate.

IV. Spectroscopic Characterization (Hypothetical)
Disclaimer:Experimental spectral data for Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate is

not publicly available. The following are predicted spectral characteristics based on the

molecule's structure and data from analogous compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.5-8.0 ppm),

characteristic of a para-substituted benzene ring.

Ethyl Ester Protons: A quartet (approx. δ 4.1-4.3 ppm, 2H) and a triplet (approx. δ 1.2-1.4

ppm, 3H).

Methyl Protons: A singlet (approx. δ 1.5-1.7 ppm, 6H) for the two equivalent methyl groups.

Sulfonamide Protons: A broad singlet (variable chemical shift, approx. δ 5.0-7.0 ppm, 2H) for

the -NH₂ group.

¹³C NMR:

Carbonyl Carbon: δ 175-178 ppm.

Aromatic Carbons: Four signals in the range of δ 125-150 ppm.

Ester Alkyl Carbons: δ ~61 ppm (-OCH₂-) and δ ~14 ppm (-CH₃).

Quaternary Carbon: δ ~45-50 ppm.

Methyl Carbons: δ ~25-30 ppm.

B. Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹)

N-H Stretch (Sulfonamide) 3400-3200 (two bands)

C-H Stretch (Aromatic) 3100-3000

C-H Stretch (Aliphatic) 3000-2850

C=O Stretch (Ester) 1750-1730

C=C Stretch (Aromatic) 1600-1450

S=O Stretch (Sulfonamide) 1350-1300 and 1170-1150

C-O Stretch (Ester) 1250-1100
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C. Mass Spectrometry (MS)
Molecular Ion (M⁺): Expected at m/z = 271.

Major Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 226), loss of the ethyl group (-

C₂H₅, m/z = 242), and cleavage of the ester group.

[M]⁺˙
m/z = 271

[M - OC₂H₅]⁺
m/z = 226

- •OC₂H₅

[M - C₂H₅]⁺˙
m/z = 242

- •C₂H₅

[H₂NSO₂C₆H₄C(CH₃)₂]⁺
m/z = 198

- COOC₂H₅
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Caption: Proposed mass spectrometry fragmentation of Ethyl 2-Methyl-2-(4-
sulfamoylphenyl)propionate.

V. Potential Applications in Drug Discovery and
Organic Synthesis
Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate serves as a valuable intermediate in

organic synthesis[1]. Its bifunctional nature allows for a variety of chemical transformations.

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled

with other molecules to form amides or other derivatives. The sulfonamide group can also be a

site for further chemical modification.

Given its structural similarity to known classes of drugs, this compound and its derivatives are

of interest for their potential pharmacological activities. The presence of the 2-arylpropionate

structure suggests a potential for anti-inflammatory and analgesic properties, similar to
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NSAIDs. Furthermore, the sulfonamide moiety is a well-established pharmacophore in a

multitude of drugs, including diuretics, anticonvulsants, and antibacterial agents. The unique

combination of these two groups could lead to the discovery of novel compounds with

interesting biological profiles.

VI. Conclusion
Ethyl 2-methyl-2-(4-sulfamoylphenyl)propionate is a compound with significant potential as

a building block in the synthesis of new chemical entities for drug discovery. While detailed

experimental data on its synthesis and spectroscopic characterization are not widely published,

its structure allows for the prediction of its chemical behavior and properties. Further research

into the synthesis and biological evaluation of this compound and its derivatives is warranted to

fully explore its potential in medicinal chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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